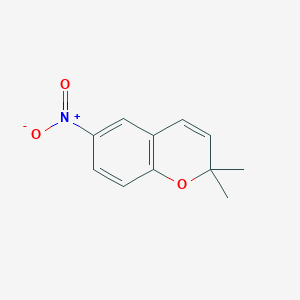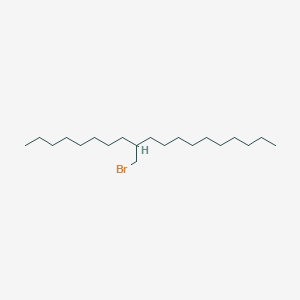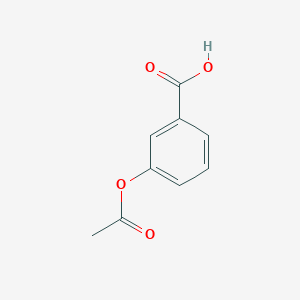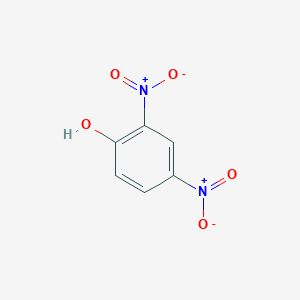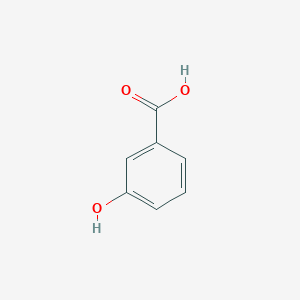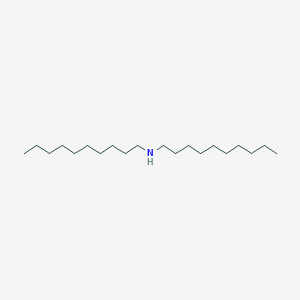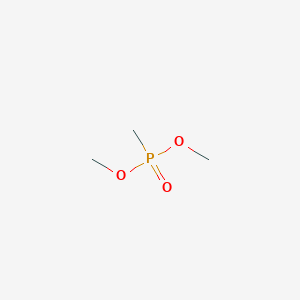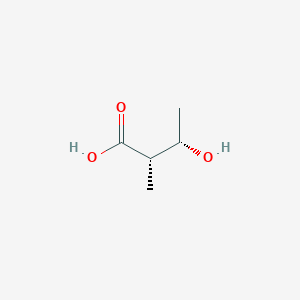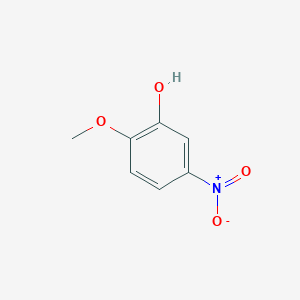
2-Methoxy-5-nitrophenol
Übersicht
Beschreibung
2-Methoxy-5-nitrophenol, also known as 5-nitro-2-methoxyphenol, is an organic compound belonging to the family of nitrophenols. It is a colorless solid that is soluble in organic solvents and has a molecular formula of C7H7NO4. It is widely used in scientific research, especially in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Photoproduktbildung
2-Methoxy-5-nitrophenol: ist als ein Substitutionsphotoprodukt bekannt, das bei der Bestrahlung von 2-Chlor-4-nitroanisol bei 25 °C in wässriger NaOH gebildet wird. Diese Anwendung ist von Bedeutung für die Untersuchung photochemischer Reaktionen, die für das Verständnis verschiedener Umweltprozesse und die Entwicklung photoresponsiver Materialien entscheidend sind.
Analytische Chemie
In der analytischen Chemie kann This compound als Standard oder Reagenz verwendet werden. Seine klar definierten Eigenschaften, wie Schmelzpunkt (103-107 °C) und Siedepunkt (110-112 °C/1 mmHg), machen es zu einer geeigneten Verbindung für die Kalibrierung und Prüfung in verschiedenen analytischen Techniken .
Sicherheits- und Gefahrenprüfung
Angesichts seiner Einstufung für bestimmte Gefahren ist This compound auch relevant für Sicherheits- und Gefahrenprüfungen. Die Forschung auf diesem Gebiet konzentriert sich auf seine Auswirkungen auf die menschliche Gesundheit und die Umwelt, was zu besseren Handhabungs- und Entsorgungspraktiken führt .
Wirkmechanismus
Target of Action
The primary targets of 2-Methoxy-5-nitrophenol are currently not well-defined in the literature. This compound is a derivative of phenol, which is known to interact with various proteins and enzymes in the body. The specific targets of this compound remain to be identified .
Mode of Action
It is known to be a substitution photoproduct formed on irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH . This suggests that it may interact with its targets through a photochemical reaction.
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented. Given its structural similarity to phenol, it may potentially influence pathways involving phenolic compounds. Specific pathways and their downstream effects remain to be determined .
Result of Action
The molecular and cellular effects of this compound are not well-studied. As a derivative of phenol, it may share some of phenol’s known effects, such as potential antimicrobial activity. Specific effects of this compound at the molecular and cellular level are yet to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure could potentially affect the activity of this compound. For instance, it is known to form upon irradiation of 2-chloro-4-nitroanisole at 25°C in aqueous NaOH . .
Safety and Hazards
Zukünftige Richtungen
2-Methoxy-5-nitrophenol is used for R&D purposes only. It is not intended for medicinal, household, or other uses . For other uses or raw material applications, please consult with the supplier .
Relevant Papers Relevant papers on this compound can be found in various sources . Please refer to these sources for more detailed information.
Eigenschaften
IUPAC Name |
2-methoxy-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKCTSZYNCDFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047021 | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
636-93-1 | |
| Record name | 5-Nitroguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-5-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5T11I2JUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Methoxy-5-nitrophenol serves as a photolabile protecting group for the carboxyl function of neurotransmitters like glycine and beta-alanine. This "caging" strategy enables the study of neurotransmitter receptor kinetics in the microsecond time domain. Compounds like "caged glycine" and "caged beta-alanine" are biologically inert until exposed to a laser pulse (308 or 337 nm). This photolysis rapidly releases the active neurotransmitter, allowing researchers to investigate receptor activation with high temporal resolution [, ].
A: this compound has the molecular formula C7H7NO4. Studies employing spectroscopic techniques like FT-IR and FT-Raman, along with DFT calculations, have provided insights into its vibrational and molecular structure [].
A: While the provided research doesn't explicitly focus on the catalytic properties of this compound, its primary application revolves around its photolability to release active compounds. The research emphasizes its use as a protecting group rather than a catalyst [, ].
A: Yes, computational studies utilizing Density Functional Theory (DFT) have been conducted on this compound. These studies aimed to understand its electronic properties, including the HOMO-LUMO energy gap, which suggests the possibility of intramolecular charge transfer []. Additionally, theoretical calculations of 1H and 13C NMR chemical shifts have been performed and compared with experimental data [].
A: Research on eugenol analogs, structurally similar to this compound, reveals that the presence of an allyl substituent at C-4, an OH group at C-1, an OCH3 at C-2, or the inclusion of one or two NO2 groups in the benzene ring significantly influences antifungal activity []. These findings highlight the importance of specific structural features in determining biological activity within this class of compounds.
A: Although specific details regarding the environmental impact and degradation of this compound are limited in the provided research, one study identified it as a component of atmospheric fine particles in Nanjing, China []. This suggests the compound may be released into the environment, highlighting the need for further research on its environmental fate and potential effects.
ANone: Several analytical techniques have been employed for the detection and quantification of this compound. These include:
- High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ED): This method utilizes a silver solid amalgam working electrode and has proven effective in analyzing mixtures of nitrophenols, including this compound [].
- Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This highly sensitive and selective technique allows for the identification and quantification of trace amounts of this compound in complex matrices, such as atmospheric fine particles [].
A: this compound sodium salt is recognized for its potential to induce dragon's blood formation in Dracaena cambodiana, a plant species valued in traditional Chinese medicine. Research indicates that this compound can significantly increase the yield of dragon's blood resin, highlighting its potential for enhancing the production of this valuable natural product [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



